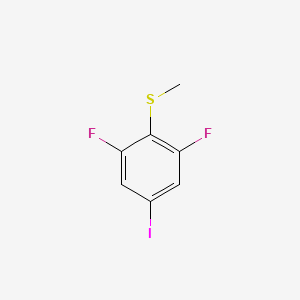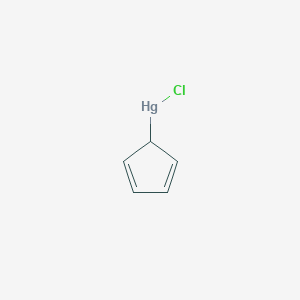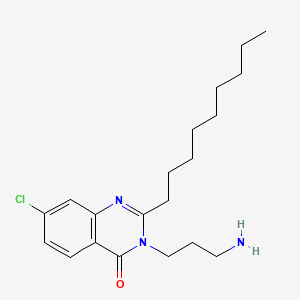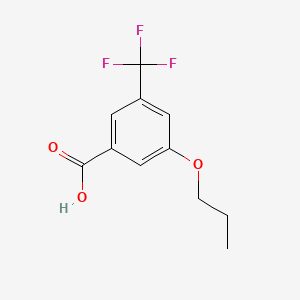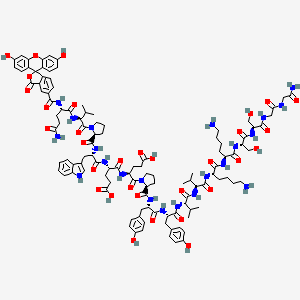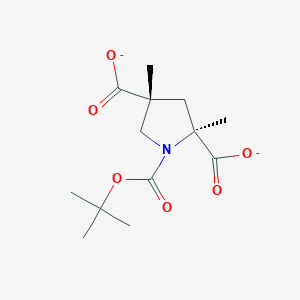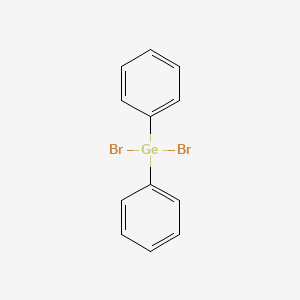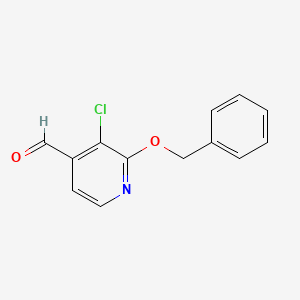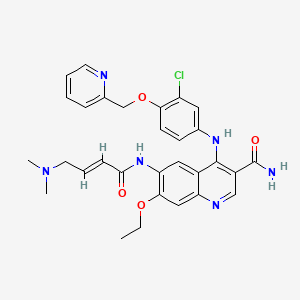
Neratinib Impurity XA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neratinib Impurity XA is a chemical compound associated with the synthesis and degradation of Neratinib, a tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer. This impurity is often studied to understand the stability, efficacy, and safety of the pharmaceutical product.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Neratinib Impurity XA involves several steps, including the use of various reagents and catalysts. One common method involves the Wittig–Horner reaction, which is a classic method to obtain alkenes by reacting phosphonates with carbonyl compounds . This reaction is used to synthesize the side chains of Neratinib, which can lead to the formation of impurities like this compound.
Industrial Production Methods
Industrial production of Neratinib and its impurities involves high-performance liquid chromatography (HPLC) to separate and identify related substances. The process includes maintaining specific conditions such as temperature, pH, and the use of solvents like acetonitrile .
Análisis De Reacciones Químicas
Types of Reactions
Neratinib Impurity XA can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may produce dehydrogenated compounds.
Aplicaciones Científicas De Investigación
Neratinib Impurity XA is extensively studied in scientific research for various applications:
Chemistry: Used to understand the stability and degradation pathways of Neratinib.
Biology: Studied for its effects on cellular processes and potential biological activity.
Medicine: Investigated for its role in the safety and efficacy of Neratinib as a pharmaceutical product.
Industry: Used in quality control and regulatory compliance to ensure the purity of Neratinib
Mecanismo De Acción
Neratinib Impurity XA, like Neratinib, may interact with tyrosine kinases, although its specific mechanism of action is less well-defined. Neratinib itself binds to and irreversibly inhibits epidermal growth factor receptor (EGFR), HER2, and HER4, preventing autophosphorylation of tyrosine residues and reducing oncogenic signaling through the mitogen-activated protein kinase and Akt pathways .
Comparación Con Compuestos Similares
Similar Compounds
Lapatinib: Another tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.
Afatinib: A tyrosine kinase inhibitor that targets EGFR and HER2.
Erlotinib: Primarily targets EGFR and is used in the treatment of non-small cell lung cancer.
Uniqueness
Neratinib Impurity XA is unique in its specific formation during the synthesis and degradation of Neratinib. Its study helps in understanding the stability and safety profile of Neratinib, making it crucial for pharmaceutical development and quality control .
Propiedades
Número CAS |
1376619-98-5 |
|---|---|
Fórmula molecular |
C30H31ClN6O4 |
Peso molecular |
575.1 g/mol |
Nombre IUPAC |
4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-6-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-7-ethoxyquinoline-3-carboxamide |
InChI |
InChI=1S/C30H31ClN6O4/c1-4-40-27-16-24-21(15-25(27)36-28(38)9-7-13-37(2)3)29(22(17-34-24)30(32)39)35-19-10-11-26(23(31)14-19)41-18-20-8-5-6-12-33-20/h5-12,14-17H,4,13,18H2,1-3H3,(H2,32,39)(H,34,35)(H,36,38)/b9-7+ |
Clave InChI |
DOKHWOSCUNXBRY-VQHVLOKHSA-N |
SMILES isomérico |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C(=O)N)NC(=O)/C=C/CN(C)C |
SMILES canónico |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C(=O)N)NC(=O)C=CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-sulfanyl-2-[2,2,2-tris(fluoranyl)ethanoylamino]propanoate](/img/structure/B14761866.png)

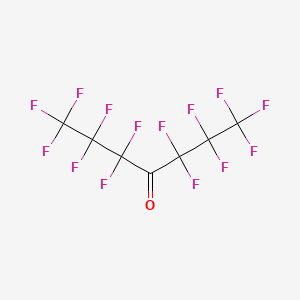
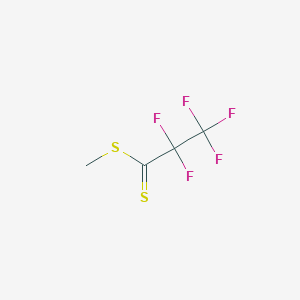
![L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B14761892.png)
